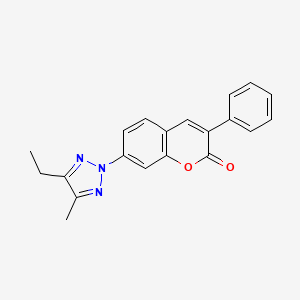![molecular formula C15H14ClNOS B8043365 N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide involves specific chemical reactions and conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation of this compound might produce a compound with a higher oxidation state, while reduction might produce a compound with a lower oxidation state.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. For example, the compound might bind to a specific enzyme or receptor, modulating its activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide can be identified using databases such as PubChem, which provides information on structurally related molecules. These compounds might share similar chemical properties and biological activities, but each compound also has unique features that distinguish it from others.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound might have unique reactivity, stability, or biological activity that makes it particularly valuable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it valuable for studies in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights for researchers and industry professionals.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-6-8-14(9-7-13)19-10-15(17-11-18)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIGLESFCMPORX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)
![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)

![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)



![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)
